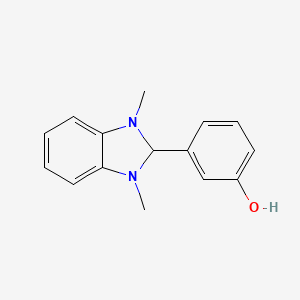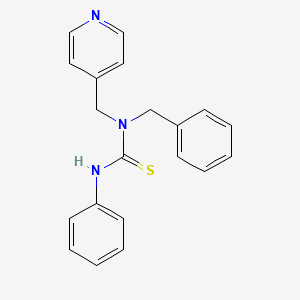![molecular formula C18H22N2O2 B5854314 N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, also known as MNH, is a chemical compound with potential applications in scientific research. MNH belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. MNH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide involves the formation of a complex with metal ions. The naphthalene ring of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide binds to the metal ion, forming a chelate complex. This complex results in a change in the fluorescence intensity of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, which can be measured using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been shown to have low toxicity and does not have any known adverse effects on biological systems. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been used in vitro to study the effects of metal ions on cellular processes, such as oxidative stress and apoptosis. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has also been used in vivo to study the distribution of metal ions in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide in lab experiments include its high selectivity for metal ions, low toxicity, and ease of synthesis. However, the limitations of using N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide include its low yield during synthesis and its limited solubility in aqueous solutions.
Orientations Futures
For research on N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide include the development of more efficient synthesis methods, the optimization of the fluorescent properties of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, and the application of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide in vivo to study the effects of metal ions on disease progression. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can also be used in conjunction with other fluorescent probes to study multiple metal ions simultaneously. Additionally, N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be modified to target specific metal ions, which can be used in the diagnosis and treatment of diseases.
Méthodes De Synthèse
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be synthesized using a variety of methods, including the reaction of 6-methoxy-2-naphthaldehyde with hexanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction of 6-methoxy-2-naphthaldehyde with hexanohydrazide in ethanol under reflux conditions. The product is then purified using column chromatography. The yield of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide using these methods is typically around 50-70%.
Applications De Recherche Scientifique
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has potential applications in scientific research as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be used to detect metal ions in biological samples, such as blood and urine, and can be used in the diagnosis of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-5-6-18(21)20-19-13-14-7-8-16-12-17(22-2)10-9-15(16)11-14/h7-13H,3-6H2,1-2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJFHRHQFUWPN-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)


![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)